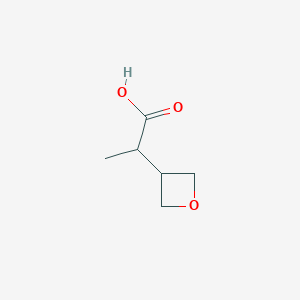
2-(Oxetan-3-yl)propanoic acid
Descripción general
Descripción
2-(Oxetan-3-yl)propanoic acid is a chemical compound with the CAS Number: 1517851-81-8 . It has a molecular weight of 130.14 .
Synthesis Analysis
The synthesis of oxetane derivatives like 2-(Oxetan-3-yl)propanoic acid can be achieved through various methods. One such method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Another method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which underwent proton transfer and cyclization .Molecular Structure Analysis
The InChI code for 2-(Oxetan-3-yl)propanoic acid is 1S/C6H10O3/c1-4(6(7)8)5-2-9-3-5/h4-5H,2-3H2,1H3,(H,7,8) . This compound contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Oxetane .Chemical Reactions Analysis
The reactivity of oxetanes and epoxides has been studied extensively. The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Aplicaciones Científicas De Investigación
Chemo-Enzymatic Synthesis
A study by Peru et al. (2016) highlights a chemo-enzymatic synthesis route for chiral epoxides from levoglucosenone, a renewable resource, demonstrating an environmentally friendly and efficient method to produce valuable intermediates for further chemical transformations (Peru et al., 2016).
Synthetic Methodologies
Tianxiang et al. (2016) developed concise methods for synthesizing oxetan-3-ol, showcasing the compound's role in creating oxetanone moieties often used in synthetic and medicinal chemistry for their bioactivity (Tianxiang et al., 2016).
Hydroarylation Reactions
Kutubi and Kitamura (2011) explored the iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, leading to bis(indol-3-yl) compounds important for biological and pharmaceutical applications (Kutubi & Kitamura, 2011).
Antibiotic Scaffold Analogues
Patra et al. (2012) synthesized planar chiral carboxylic acid derivatives as part of an effort to create organometallic analogs of platensimycin, an antibiotic, demonstrating the compound's potential in developing novel therapeutics (Patra et al., 2012).
Catalysis and Material Science
Nikolaki et al. (2006) investigated the photocatalytic degradation of 1,3-dichloro-2-propanol in aqueous solutions using an immobilized TiO2 photoreactor, illustrating the compound's utility in environmental applications and materials science (Nikolaki et al., 2006).
Direcciones Futuras
The future directions in the research and application of 2-(Oxetan-3-yl)propanoic acid could involve exploring its potential uses in various fields. For instance, research has shown that combining oxetanes and epoxides can improve the overall reaction kinetics and the final physical properties of polymer films, while reducing illumination time and exploiting dark cure in these systems . This suggests potential applications in the field of polymer chemistry.
Propiedades
IUPAC Name |
2-(oxetan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(6(7)8)5-2-9-3-5/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGADCXMJDSUABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



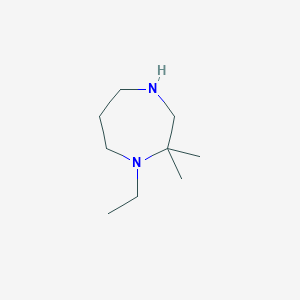
![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)
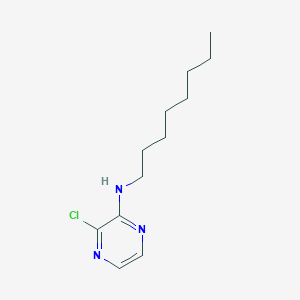

![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)
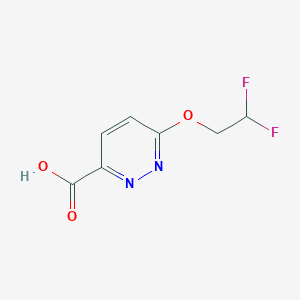
![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)
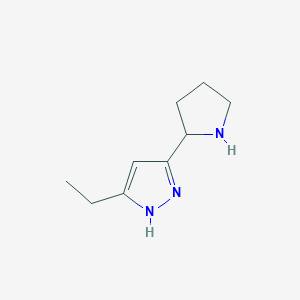
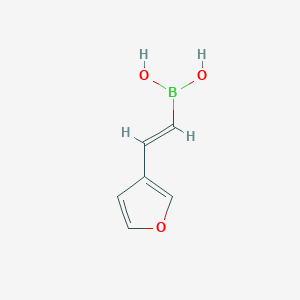

![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)